![molecular formula C14H14N4O3 B4074290 N-(4-nitrophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B4074290.png)
N-(4-nitrophenyl)-N'-[2-(4-pyridinyl)ethyl]urea
Overview
Description
N-(4-nitrophenyl)-N'-[2-(4-pyridinyl)ethyl]urea, commonly known as NPEU, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. NPEU belongs to the class of urea derivatives and has a molecular formula of C16H16N4O3.
Mechanism of Action
The mechanism of action of NPEU is not well understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and proteins. NPEU has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
NPEU has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. NPEU has also been shown to exhibit antibacterial and antifungal activities against various bacterial and fungal strains. In addition, NPEU has been shown to inhibit the replication of the human immunodeficiency virus (HIV).
Advantages and Limitations for Lab Experiments
NPEU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit a range of biological activities, making it a promising compound for further research. However, NPEU has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research of NPEU. One potential direction is the development of NPEU-based fluorescent probes for the detection of metal ions in biological systems. Another direction is the investigation of the mechanism of action of NPEU and its potential use as a therapeutic agent for the treatment of cancer and viral infections. Additionally, the synthesis of NPEU derivatives with improved solubility and reduced toxicity could lead to the development of more effective compounds for scientific research.
Scientific Research Applications
NPEU has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anticancer, antibacterial, antifungal, and antiviral activities. NPEU has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
properties
IUPAC Name |
1-(4-nitrophenyl)-3-(2-pyridin-4-ylethyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-14(16-10-7-11-5-8-15-9-6-11)17-12-1-3-13(4-2-12)18(20)21/h1-6,8-9H,7,10H2,(H2,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKHCMPWQDKVCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCCC2=CC=NC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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